(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
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Overview
Description
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with hydroxy and nitro groups, as well as a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative, which undergoes nitration to introduce the nitro group. This is followed by a hydroxylation step to add the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino-substituted biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and hydroxy groups can facilitate interactions with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a different substitution pattern on the biphenyl core.
Pyrrolidin-2-ones: Compounds with a pyrrolidinone moiety, known for their diverse biological activities.
Uniqueness
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a biphenyl core with hydroxy, nitro, and pyrrolidinyl methanone groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
[2-(4-hydroxy-3-nitrophenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C17H16N2O4/c20-16-6-5-11(9-15(16)19(22)23)13-3-1-2-4-14(13)17(21)12-7-8-18-10-12/h1-6,9,12,18,20H,7-8,10H2 |
InChI Key |
IMJAVBZGSBTNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
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